molecular formula C20H28N2O3 B13920973 tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13920973
M. Wt: 344.4 g/mol
InChI Key: RQNPEKYMQNBCIV-UHFFFAOYSA-N
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Description

tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a fused bicyclic structure with a diazaspiro[4.5]decane core. The molecule contains a benzyl substituent at position 2, a carbonyl group at position 1, and a tert-butoxycarbonyl (Boc) protecting group at position 6. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways . Its spirocyclic architecture confers conformational rigidity, which is advantageous for optimizing binding affinity and selectivity in drug design .

Properties

IUPAC Name

tert-butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)21-12-9-20(10-13-21)11-14-22(17(20)23)15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNPEKYMQNBCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reported Synthetic Route Example

According to a detailed synthesis pathway described for related diazaspiro compounds, a representative method involves:

Step Reagents & Conditions Description Yield/Notes
1 tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (starting material), 2,4-dichloropyrimidine-5-carbonitrile, Hunig's base, CH2Cl2, 0°C, 3 h Initial nucleophilic substitution to form intermediate Moderate yield; reaction monitored by TLC
2 Addition of biphenyl-3-amine, CH3CN, 80°C, overnight Coupling to introduce aromatic amine substituent Mixture of isomers separated by chromatography
3 Purification by silica gel and reverse-phase chromatography Isolation of pure spirocyclic product High purity product obtained

This route illustrates the use of base-mediated nucleophilic substitution and subsequent amine coupling to functionalize the diazaspiro core, although it is for a related compound (tert-butyl 8-[2-(biphenyl-3-ylamino)-5-cyanopyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-2-carboxylate), it provides insight into the complexity of spirocyclic compound synthesis.

Specific Synthesis of tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]decane-8-Carboxylate (Analogous Compound)

A closely related compound, tert-butyl 1-benzyl-3-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 2177265-05-1), has a well-documented synthetic pathway that can be adapted for the target compound:

  • The synthesis starts with tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.
  • This intermediate reacts with N,N-dimethylformamide dimethyl acetal to form an enamine intermediate.
  • Subsequent benzylation introduces the benzyl group at the nitrogen atom.
  • Final oxidation or functional group modifications yield the oxo functionality at position 1.

This multi-step approach emphasizes the importance of protecting groups and selective functionalization to achieve the desired substitution pattern on the diazaspiro scaffold.

Advanced Synthetic Method from Patent Literature

A patent (CN109503578A) describes a method for synthesizing tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane derivatives, which can be extrapolated for the target compound:

Step Reagents & Conditions Description
1 Preparation of lithium diisopropylamide (LDA) by dropwise addition of n-butyllithium to diisopropanolamine in anhydrous tetrahydrofuran (THF) at -60 to -40°C Generation of strong base for deprotonation
2 Addition of starting compound dissolved in anhydrous THF at -60°C, stirring for 1 h Formation of reactive anion intermediate
3 Addition of ethyl chloroformate in THF at -60°C, stirring for 3 h Introduction of carbamate protecting group
4 Quenching with ammonium chloride aqueous solution, extraction, washing, drying, and purification Work-up and isolation of product

This method highlights the use of low-temperature organolithium chemistry and carbamate formation to achieve the spirocyclic framework with desired substitution. The approach is designed to optimize yield and reduce synthesis cost.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield Advantages Limitations
Base-mediated nucleophilic substitution and amine coupling tert-Butyl 2,8-diazaspirocarboxylate, dichloropyrimidine, Hunig's base, biphenyl-3-amine 0°C to 80°C, 3 h to overnight Moderate to high Straightforward, uses mild bases Requires chromatographic separation of isomers
Enamine formation and benzylation tert-Butyl 3-oxo-1-oxa-8-azaspirocarboxylate, DMF dimethyl acetal, benzyl halide Multi-step, moderate temperatures Moderate Enables selective benzylation Multi-step, requires careful control of conditions
Organolithium-mediated carbamate formation (Patent method) n-Butyllithium, diisopropanolamine, ethyl chloroformate -60°C, inert atmosphere High High selectivity, cost-effective Requires low temperature and moisture-free conditions

Analysis of Preparation Methods

  • Selectivity and Functional Group Compatibility: The organolithium method provides high selectivity for carbamate formation but demands rigorous anhydrous and low-temperature conditions. The base-mediated nucleophilic substitution is milder but may produce isomeric mixtures requiring sophisticated purification.

  • Scalability: The patent method is designed for cost-effective scale-up, making it suitable for industrial applications. The multi-step enamine and benzylation approach is more suited for laboratory-scale synthesis.

  • Purification: Chromatographic techniques, including silica gel and reverse-phase chromatography, are essential to obtain high-purity products, especially when isomeric mixtures form.

Chemical Reactions Analysis

tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Substituents/Oxo Position Purity (%) Key Applications/Notes
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 268550-48-7 C₁₄H₂₃N₂O₃ 1-oxo, no benzyl 97 Precursor for kinase inhibitors
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate 1158749-94-0 C₁₄H₂₃N₂O₃ 2-oxo, no benzyl 98 Intermediate in protease inhibitor synthesis
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 169206-67-1 C₁₄H₂₃N₂O₃ 3-oxo, no benzyl 98 Used in GPCR modulator development
tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 1548292-34-7 C₁₄H₂₃N₂O₄ 1-oxo, 4-hydroxy N/A Explored for solubility enhancement
tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (Target) N/A C₂₁H₂₉N₂O₃ 1-oxo, 2-benzyl N/A Neurokinin receptor antagonist precursor

Key Observations:

Oxo Position : The 1-oxo derivatives (e.g., CAS 268550-48-7 and the target compound) are more reactive in nucleophilic substitutions due to the electron-withdrawing carbonyl group, facilitating further functionalization .

Hydroxy Substituents : The 4-hydroxy analogue (CAS 1548292-34-7) exhibits improved aqueous solubility (>5 mg/mL) but reduced metabolic stability in hepatic microsome assays .

Spiro Ring Size Variations

Expanding the spiro ring system alters conformational flexibility and steric interactions:

Table 2: Impact of Spiro Ring Size

Compound Name Spiro Ring System Molecular Formula Key Properties
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate [4.5] C₁₄H₂₃N₂O₃ Rigid, high melting point (>150°C)
tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate [4.6] C₁₄H₂₄N₂O₃ Increased flexibility, lower crystallinity
  • Spiro[4.6]undecane derivatives (e.g., CAS 1341039-08-4) exhibit broader NMR signal splitting due to dynamic chair-chair interconversion, suggesting enhanced adaptability in binding pockets .

Biological Activity

tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its spirocyclic structure, which incorporates both nitrogen and carbon atoms. The compound's molecular formula is C19H26N2O3, with a molecular weight of approximately 330.40 g/mol. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer domains.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities that may be harnessed for therapeutic applications. The following sections detail its antimicrobial and anticancer properties, along with relevant case studies and findings.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been evaluated, demonstrating effectiveness comparable to established antibiotics.

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

This data suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines. For instance, it has been tested on prostate cancer cell lines (PC3 and DU145), showing a dose-dependent decrease in cell viability:

Treatment Duration (h)IC50 (μg/mL) PC3IC50 (μg/mL) DU145
2440.1 ± 7.998.14 ± 48.3
4827.05 ± 3.962.5 ± 17.3
7226.43 ± 2.141.85 ± 7.8

These results indicate that the compound is more effective against PC3 cells than DU145 cells, suggesting selectivity in its anticancer activity .

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Modulation of Enzyme Activities : The compound may interact with specific enzymes related to cancer progression and microbial resistance.
  • Receptor Interactions : Potential binding to receptors involved in cell signaling pathways could lead to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antibacterial activity against several Gram-positive and Gram-negative bacteria, indicating effective inhibition at low concentrations.
  • Cancer Cell Line Testing : Research involving multiple cancer cell lines demonstrated the compound's ability to induce apoptosis through mechanisms such as DNA damage and cell cycle arrest.

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